molecular formula C10H9FN2 B2384445 5-Fluoro-2-(1H-pyrrol-1-yl)aniline CAS No. 896429-57-5

5-Fluoro-2-(1H-pyrrol-1-yl)aniline

Cat. No. B2384445
CAS RN: 896429-57-5
M. Wt: 176.194
InChI Key: GGKNORHSABZYSG-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a chemical compound with the CAS Number: 896429-57-5 . It has a molecular weight of 176.19 . The IUPAC name for this compound is this compound . It is a powder that is stored at 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H,12H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, a study suggests that similar compounds can undergo C–C bond cleavage and new C–C and C–N bond formation .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 82-84 degrees Celsius . It has a predicted density of 1.19±0.1 g/cm3 and a predicted boiling point of 298.3±30.0 °C .

Scientific Research Applications

Antibacterial Activities

5-Fluoro-2-(1H-pyrrol-1-yl)aniline derivatives have demonstrated significant antibacterial properties. A study by Stefancich et al. (1985) synthesized a compound closely related to this compound, which showed broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria, superior to unfluorinated compounds and somewhat superior to enoxacin (Stefancich et al., 1985).

c-Met Kinase Inhibitors

In cancer research, derivatives of this compound have been studied for their potential as c-Met kinase inhibitors. Caballero et al. (2011) conducted docking studies and quantitative structure–activity relationship (QSAR) analyses on derivatives, providing insights into their inhibitory activities and molecular features contributing to high activity against c-Met kinase (Caballero et al., 2011).

Synthesis of Novel Compounds

This compound has been used in the synthesis of new chemical entities. Menteşe et al. (2015) synthesized a series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, starting from a compound that includes this compound, indicating its utility in creating novel compounds with potential pharmaceutical applications (Menteşe et al., 2015).

Synthesis of Alkyl-Substituted Pyrrolo[1,2-a]quinoxalines

This compound derivatives have been utilized in the synthesis of pyrrolo[1,2-a]quinoxalines. Yan and Guan (2020) developed a radical pathway using 2-(1H-pyrrol-1-yl)anilines, highlighting a method for constructing these derivatives, which could have implications in various fields including material science and pharmaceuticals (Yan & Guan, 2020).

5-HT Reuptake Inhibitors with Antagonistic Activity

Research into the antidepressant properties of this compound derivatives has shown promising results. A study by Matzen et al. (2000) synthesized compounds with dual 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities, indicating potential applications in treating depression (Matzen et al., 2000).

Antimicrobial Activity

Additionally, compounds synthesized from this compound have shown antimicrobial activity. Mistry et al. (2016) reported on Schiff's base derivatives with excellent to good antibacterial activity, adding to the understanding of its potential in antimicrobial applications (Mistry et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-fluoro-2-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKNORHSABZYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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